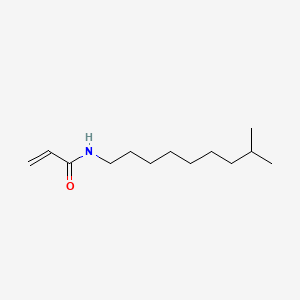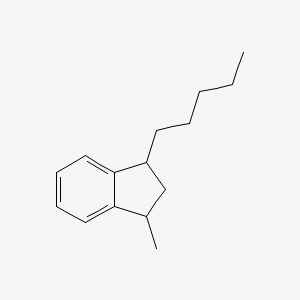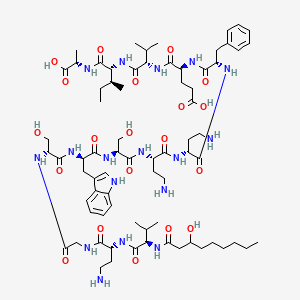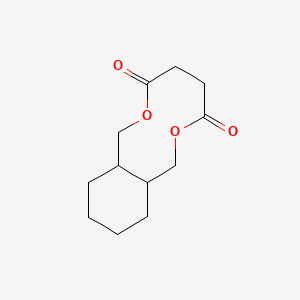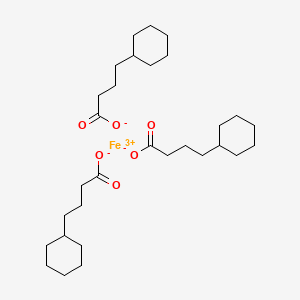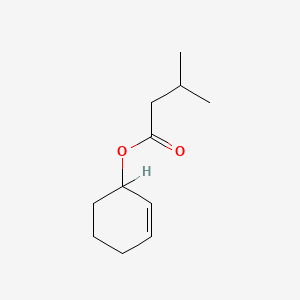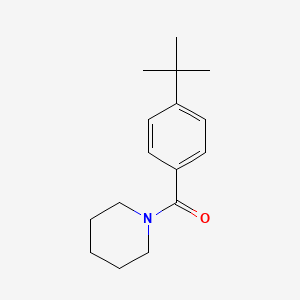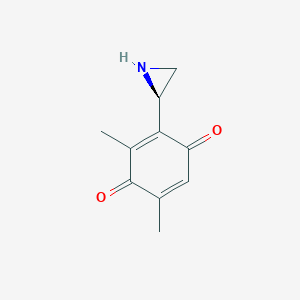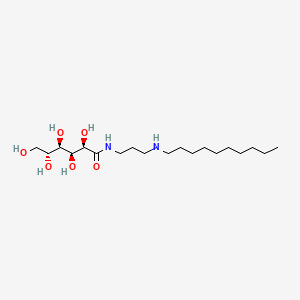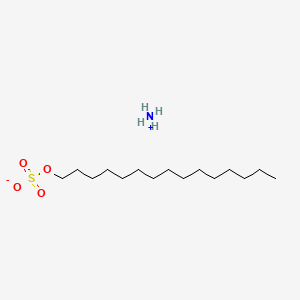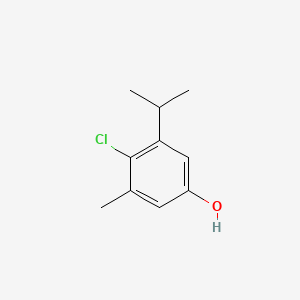
4-Chloro-5-isopropyl-m-cresol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-isopropyl-m-cresol is an organic compound belonging to the class of chlorinated cresols. It is characterized by the presence of a chlorine atom, an isopropyl group, and a methyl group attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative in cosmetics and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloro-5-isopropyl-m-cresol can be synthesized through the chlorination of 5-isopropyl-m-cresol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenol ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of corresponding hydroxy derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and ammonia.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-Chloro-5-isopropyl-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It is also employed in studies involving chlorinated phenols and their reactivity.
Biology: Investigated for its antimicrobial properties, particularly against gram-positive and gram-negative bacteria. It is used in studies related to microbial resistance and the development of new antimicrobial agents.
Medicine: Utilized as a preservative in pharmaceutical formulations to prevent microbial contamination. It is also explored for its potential therapeutic effects in treating infections.
Industry: Employed as a preservative in cosmetics, personal care products, and industrial fluids. Its antimicrobial properties make it suitable for use in products that require long-term stability.
作用机制
4-Chloro-5-isopropyl-m-cresol can be compared with other chlorinated cresols and phenols:
4-Chloro-3-methylphenol: Similar in structure but lacks the isopropyl group. It is also used as an antimicrobial agent.
Chloroxylenol: Contains two methyl groups and a chlorine atom. It is widely used as a disinfectant and antiseptic.
Thymol: An isopropyl-m-cresol derivative with a hydroxyl group. It is known for its antifungal and antibacterial properties.
Uniqueness: The presence of both chlorine and isopropyl groups in this compound enhances its antimicrobial efficacy compared to other similar compounds. This unique combination of functional groups contributes to its broad-spectrum activity and makes it a valuable compound in various applications.
相似化合物的比较
- 4-Chloro-3-methylphenol
- Chloroxylenol
- Thymol
- 4-Bromo-3-methylphenol
属性
CAS 编号 |
50992-44-4 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC 名称 |
4-chloro-3-methyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C10H13ClO/c1-6(2)9-5-8(12)4-7(3)10(9)11/h4-6,12H,1-3H3 |
InChI 键 |
QPDXBKHZJRUURK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Cl)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


